Kisspeptin-9
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Overview
Description
Kisspeptin-9 is a neuropeptide that plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal axis. It is a shorter form of the kisspeptin peptide, consisting of nine amino acids. This compound is known for its ability to stimulate the release of gonadotropin-releasing hormone, which in turn regulates the secretion of luteinizing hormone and follicle-stimulating hormone, essential for reproductive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kisspeptin-9 is typically synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Deprotection of the amino acid side chains: using trifluoroacetic acid.
Cleavage of the peptide from the resin: and purification using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Kisspeptin-9 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as dithiothreitol.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Dithiothreitol, neutral pH.
Substitution: Nucleophilic reagents, basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can break these bonds .
Scientific Research Applications
Kisspeptin-9 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in reproductive biology and its effects on the hypothalamic-pituitary-gonadal axis.
Medicine: Explored as a potential therapeutic agent for conditions related to reproductive health, such as polycystic ovary syndrome and infertility.
Industry: Utilized in the development of diagnostic tools and assays for reproductive health research
Mechanism of Action
Kisspeptin-9 exerts its effects by binding to the kisspeptin receptor, a G-protein-coupled receptor located on gonadotropin-releasing hormone neurons. This binding activates intracellular signaling pathways, including the mitogen-activated protein kinase pathway and the release of calcium ions. These pathways ultimately lead to the secretion of gonadotropin-releasing hormone, which regulates the release of luteinizing hormone and follicle-stimulating hormone .
Comparison with Similar Compounds
Similar Compounds
Kisspeptin-10: A slightly longer peptide with similar functions.
Gonadorelin: Another peptide that stimulates the release of gonadotropin-releasing hormone.
Triptorelin: A synthetic peptide used in the treatment of hormone-related conditions.
Uniqueness
Kisspeptin-9 is unique due to its shorter length, which allows for easier synthesis and modification. It also has a high affinity for the kisspeptin receptor, making it a potent stimulator of gonadotropin-releasing hormone secretion .
Properties
Molecular Formula |
C38H61N9O15 |
---|---|
Molecular Weight |
883.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C38H61N9O15/c1-19(2)15-22(41-32(55)23(17-48)42-34(57)30(20(3)50)44-28(51)16-39)31(54)43-24(18-49)35(58)46-13-5-8-26(46)37(60)47-14-6-9-27(47)36(59)45-12-4-7-25(45)33(56)40-21(38(61)62)10-11-29(52)53/h19-27,30,48-50H,4-18,39H2,1-3H3,(H,40,56)(H,41,55)(H,42,57)(H,43,54)(H,44,51)(H,52,53)(H,61,62)/t20-,21+,22+,23+,24+,25+,26+,27+,30+/m1/s1 |
InChI Key |
ANGOCTQQCKYVPZ-FTBSUAHMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CN |
Origin of Product |
United States |
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